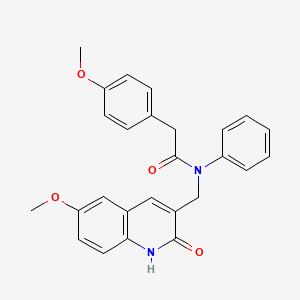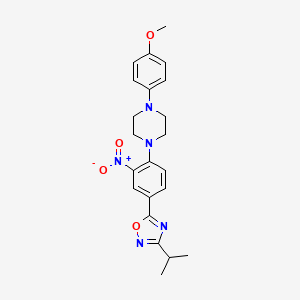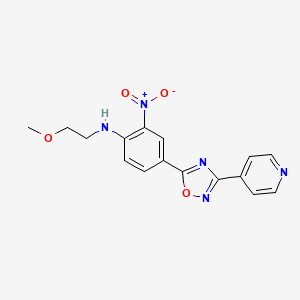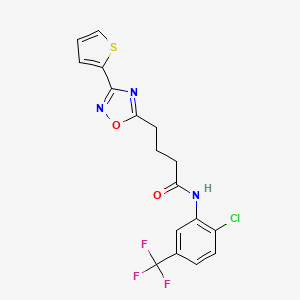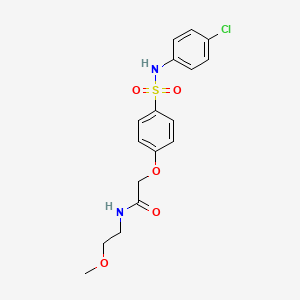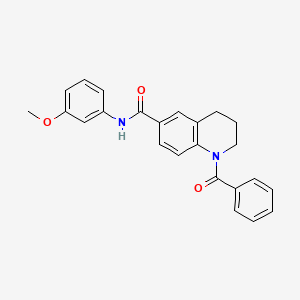
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BEC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. BEC belongs to the class of tetrahydroquinolines and is a derivative of the natural alkaloid, harmine.
Mécanisme D'action
The mechanism of action of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of the enzyme protein kinase C (PKC). PKC plays a crucial role in cell proliferation and survival, and its inhibition by 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide leads to the induction of apoptosis in cancer cells. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is responsible for the unlimited proliferation of cancer cells.
Biochemical and physiological effects:
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of telomerase. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its potential anti-cancer properties. 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to be effective in inducing apoptosis in cancer cells and inhibiting their growth and proliferation. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of using 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the development of more efficient synthesis methods for 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. Additionally, further studies are needed to determine the optimal dosage and administration of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for cancer treatment. Furthermore, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in combination with other anti-cancer agents should be explored. Finally, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as inflammatory disorders, should be investigated.
Conclusion:
In conclusion, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound with potential applications in the field of cancer research. Its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation make it a promising candidate for cancer treatment. Further research is needed to determine the optimal dosage and administration of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and to explore its potential use in combination with other anti-cancer agents. Additionally, the potential use of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases should be investigated.
Méthodes De Synthèse
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multi-step process involving the reaction of harmine with various reagents. The first step involves the reaction of harmine with benzoyl chloride to form N-benzoyl harmine. This compound is then reacted with 2-ethoxyaniline to produce N-benzoyl-N-(2-ethoxyphenyl) harmine. Finally, the tetrahydroquinoline ring is formed through the reduction of this compound with sodium borohydride, resulting in the formation of 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Applications De Recherche Scientifique
1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-benzoyl-N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
1-benzoyl-N-(3-methoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-5-10-20(16-21)25-23(27)19-12-13-22-18(15-19)9-6-14-26(22)24(28)17-7-3-2-4-8-17/h2-5,7-8,10-13,15-16H,6,9,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCWVJDOZPOVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)



